Cas no 10273-74-2 (Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2))
![Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) structure](https://nl.kuujia.com/scimg/cas/10273-74-2x500.png)
10273-74-2 structure
Productnaam:Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2)
Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Chemische en fysische eigenschappen
Naam en identificatie
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- Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2)
- triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium
- 1,3-bis((triphenylphosphono)methyl)benzene bromide
- 1,3-bis(bromomethyl)benzene bistriphenylphosphonium salt
- 1,3-bis(triphenylphosphoniomethyl)benzene dibromide
- 1,3-bis[(triphenylphosphonio)methyl]benzene dibromide
- AC1LASA1
- m-bis(triphenylphosphinomethyl)benzenedibromide
- m-bis(triphenylphosphoniomethyl)benzene dibromide
- NSC126612
- Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
- (m-Phenylenedimethylene)bis[triphenylphosphoniumbromide] (6CI,7CI)
- Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-,dibromide (9CI)
- [1,3-Bis(triphenylphosphoniomethyl)benzene]dibromide
- [1,3-Phenylenebis(methylene)]bis[triphenylphosphonium dibromide]
- RARECHEM FH 1W 0055
- P-XYLENE-BIS(TRIPHENYLPHOSPHONIUM BROMIDE)
- P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM BROMIDE)
- Phosphonium, (m-phenylenedimethylene)bis[triphenyl-,dibromide (8CI)
- NSC 126612
- p-Xylylenebis(triphenylphosphonium bromide),96%
- 10273-74-2
- (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide
- UNII-VU5CH68Y87
- VU5CH68Y87
- 128243-44-7
- triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium
- 3HB42AL6AC
- DTXSID70145472
- 1,3-Bis(triphenylphosphoniomethyl)benzene
- UNII-3HB42AL6AC
- Phosphonium, (1,3-phenylenebis(methylene))bis(triphenyl-
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- Inchi: 1S/C44H38P2.2BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
- InChI-sleutel: HTHKLYJSULLEOY-UHFFFAOYSA-N
- LACHT: C1C=CC([P+](C2C=CC=CC=2)(CC2=CC=CC(C[P+](C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)=C2)C2C=CC=CC=2)=CC=1
Berekende eigenschappen
- Exacte massa: 786.08200
- Monoisotopische massa: 628.245
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 46
- Aantal draaibare bindingen: 10
- Complexiteit: 699
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 2
- XLogP3: 10.3
- Topologisch pooloppervlak: 0A^2
- Aantal tautomers: nothing
Experimentele eigenschappen
- Kleur/vorm: Not available
- Dichtheid: g/cm3
- Smeltpunt: 300℃
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 27.18000
- LogboekP: 2.68280
- Oplosbaarheid: Not available
Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Beveiligingsinformatie
Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Gerelateerde literatuur
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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